2-(2-Chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile
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Overview
Description
2-(2-Chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile is a chemical compound that belongs to the class of heterocyclic organic compounds It features a pyridine ring substituted with a chlorophenyl group, a carbonitrile group, and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 2-chlorobenzaldehyde with malononitrile in the presence of a base to form 2-(2-chlorophenyl)-2-cyanoacrylonitrile. This intermediate is then subjected to a cyclization reaction with an appropriate amine to yield the desired pyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(2-Chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)-1,6-dihydropyridine-3-carbonitrile
- 2-(2-Chlorophenyl)-6-oxo-1,6-dihydropyridine-4-carbonitrile
- 2-(2-Chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Uniqueness
2-(2-Chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl group, a carbonitrile group, and a ketone group makes it a versatile intermediate for various synthetic applications .
Properties
Molecular Formula |
C12H7ClN2O |
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Molecular Weight |
230.65 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-6-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H7ClN2O/c13-10-4-2-1-3-9(10)12-8(7-14)5-6-11(16)15-12/h1-6H,(H,15,16) |
InChI Key |
CDISSFUQVIILMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC(=O)N2)C#N)Cl |
Origin of Product |
United States |
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